Ethyl 2,5-dioxocyclopentanecarboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10O4 |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
ethyl 2,5-dioxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H10O4/c1-2-12-8(11)7-5(9)3-4-6(7)10/h7H,2-4H2,1H3 |
InChI Key |
JIJWRMQECRVXFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)CCC1=O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Ethyl 2,5 Dioxocyclopentanecarboxylate
Classical Condensation and Cyclization Reactions
Traditional methods for the formation of cyclic compounds, particularly condensation and cyclization reactions, remain a cornerstone for the synthesis of cyclopentanone (B42830) derivatives.
The Dieckmann condensation is a powerful intramolecular reaction for the synthesis of cyclic β-keto esters from diesters. wikipedia.orgmasterorganicchemistry.com This reaction is particularly effective for creating sterically stable five- and six-membered rings. wikipedia.org The synthesis of the cyclopentanone ring in the target molecule is a prime application of this methodology.
The general mechanism can be summarized as follows:
Deprotonation at the α-position of the diester to form an enolate.
Intramolecular nucleophilic acyl substitution to form a cyclic enol.
Protonation during acidic workup to yield the final β-keto ester. wikipedia.org
A typical procedure for a related synthesis involves heating a diester like diethyl adipate (B1204190) with a base such as sodium in a solvent like toluene, followed by subsequent reaction steps. google.com
| Reaction Step | Reagents and Conditions | Purpose |
| Esterification | Adipic acid, ethanol (B145695), acid catalyst | Formation of the starting diester (diethyl adipate). organicchemistrytutor.com |
| Cyclization (Dieckmann) | Diethyl adipate, sodium ethoxide, toluene | Intramolecular condensation to form the five-membered ring. organicchemistrytutor.comgoogle.com |
| Workup | Acidic solution (e.g., H₃O⁺) | Neutralization and formation of the β-keto ester. youtube.com |
This classical approach provides a reliable and well-understood pathway to the core structure of ethyl 2,5-dioxocyclopentanecarboxylate.
Cycloaddition reactions offer an alternative and often elegant approach to the construction of five-membered rings. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. For the synthesis of cyclopentanones, [3+2] cycloaddition strategies are particularly relevant. organic-chemistry.org
One such strategy involves the reaction of palladium-oxyallyl species with 1,3-dienes. This method allows for the formation of cyclopentanones through a pathway that concludes with a C-C bond formation. organic-chemistry.org The versatility of this approach lies in the ability to tune the reaction conditions and ligands to achieve desired outcomes.
While not exclusively documented for this compound, the principles of cycloaddition are broadly applicable to the synthesis of substituted cyclopentanones. The key is to design precursors that, upon reaction, will yield the desired dioxo- and ester-substituted five-membered ring.
Contemporary Synthetic Protocols
Modern synthetic chemistry has introduced a range of new tools and methodologies that offer enhanced selectivity, efficiency, and milder reaction conditions compared to classical methods.
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Chiral primary amines, for instance, have been shown to catalyze reactions for the synthesis of important cyclopentanone-containing structures like the Wieland-Miescher and Hajos-Parrish ketones with high enantioselectivity. organic-chemistry.org These catalysts facilitate the formation of carbocyclic rings through mechanisms that often involve enamine or iminium ion intermediates.
While specific organocatalytic routes to this compound are not extensively detailed, the general principles can be applied. An organocatalytic intramolecular cyclization of a suitably functionalized linear precursor could potentially afford the desired cyclopentanone ring with control over stereochemistry.
Transition metals play a pivotal role in modern organic synthesis, enabling a wide array of transformations. nih.gov In the context of cyclopentanone synthesis, catalysts based on metals like palladium, copper, and nickel have been employed. organic-chemistry.orgorganic-chemistry.org
For example, copper-catalyzed asymmetric conjugate reduction of β-substituted ketones can lead to enantiomerically enriched silyl (B83357) enol ethers. These intermediates can then be used in palladium-catalyzed α-arylation reactions to produce disubstituted cycloalkanones with excellent control over both enantiomeric and diastereomeric purity. organic-chemistry.org Nickel-catalyzed cycloadditions of enoates with alkynes also provide a direct route to cyclopentenones, which can be further functionalized. organic-chemistry.org
The synthesis of the carbocyclic analogue of 5-ethyl-2'-deoxyuridine has been achieved using a coupling reaction catalyzed by bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide, highlighting the utility of transition metals in constructing complex cyclopentane-containing molecules. nih.gov Although not a direct synthesis of the title compound, these methods demonstrate the potential of transition metal catalysis for creating highly functionalized five-membered rings.
Microwave-assisted synthesis has become an increasingly popular technique in organic chemistry due to its ability to significantly reduce reaction times, often leading to higher yields and cleaner reactions. nih.gov This method utilizes microwave irradiation to rapidly heat the reaction mixture, which can accelerate reaction rates. nih.gov
The application of microwave irradiation has been reported for the synthesis of various heterocyclic compounds and diketopiperazines, demonstrating its broad utility. researchgate.netdergipark.org.trnih.govindexacademicdocs.org For instance, the synthesis of coumarin-based 1,2,3-triazoles showed improved yields (80–90%) with microwave assistance compared to conventional heating (68–79%). nih.gov
Phase-Transfer Catalysis in Cyclopentanone Carboxylate Synthesis
Phase-transfer catalysis (PTC) has emerged as a powerful tool in organic synthesis, facilitating reactions between reactants in immiscible phases. researchgate.net This technique is particularly relevant for the alkylation of cyclic β-keto esters, a structural motif present in the conceptual precursors to this compound. The principle of PTC involves a catalyst, typically a quaternary ammonium (B1175870) salt, which transports a reactive anion from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs. researchgate.net
In the context of cyclopentanone carboxylate synthesis, PTC is instrumental in the C-alkylation of the enolate generated from the β-keto ester. The use of chiral, non-racemic phase-transfer catalysts derived from cinchona alkaloids has enabled the development of highly enantioselective alkylations of cyclic β-keto esters, affording products with excellent enantiopurities (up to 98% ee) and in good yields (up to 98%). masterorganicchemistry.com This approach provides an alternative to transition metal-catalyzed methods for the asymmetric α-alkylation of β-dicarbonyl compounds. masterorganicchemistry.com
The efficiency of phase-transfer catalyzed alkylations can be influenced by several factors, including the structure of the catalyst, the nature of the solvent, the base, and the reaction temperature. For instance, the alkylation of hydantoins, which share some structural similarities with the enolizable system of β-keto esters, has been successfully achieved using tetrabutylammonium (B224687) bromide (TBAB) as the catalyst under mild conditions. rsc.org The choice of the quaternary ammonium salt is crucial; its lipophilicity, determined by the length of the alkyl chains, affects its ability to transfer the anionic species into the organic phase. mdpi.com
While direct phase-transfer catalyzed alkylation of this compound itself is not extensively documented, the principles established for the alkylation of related cyclic β-keto esters and dicarbonyl compounds provide a strong foundation for its application. oregonstate.edunumberanalytics.com The enolizable nature of the 1,3-dicarbonyl system in the target molecule suggests that it would be amenable to deprotonation and subsequent alkylation under phase-transfer conditions.
Stereoselective Synthesis of Enantiopure this compound
The synthesis of enantiomerically pure forms of this compound is of significant interest for the preparation of chiral molecules. This is typically achieved through asymmetric catalysis or the use of chiral auxiliaries.
Asymmetric Catalysis in C–C Bond Formation
Asymmetric catalysis offers a direct and atom-economical route to chiral molecules. In the context of synthesizing enantiopure this compound, the key challenge lies in the stereocontrolled formation of C-C bonds. While specific examples for the direct asymmetric synthesis of this diketoester are scarce, related transformations provide valuable insights.
For instance, the enantioselective alkylation of cyclic β-keto esters using chiral phase-transfer catalysts, as mentioned previously, is a prime example of asymmetric C-C bond formation. masterorganicchemistry.comoregonstate.edu Catalysts derived from cinchona alkaloids have proven to be particularly effective in this regard. core.ac.uk The proposed mechanism involves the formation of a tight ion pair between the chiral ammonium cation and the enolate of the β-keto ester. The steric environment created by the chiral catalyst then directs the approach of the electrophile, leading to a high degree of enantioselectivity. core.ac.uk
Furthermore, domino reactions catalyzed by transition metals, such as rhodium and scandium, have been developed for the asymmetric synthesis of highly functionalized cyclopentanes. researchgate.netacs.org These complex sequences can create multiple stereocenters with high diastereoselectivity and enantioselectivity in a single operation. While not directly applied to this compound, these advanced catalytic systems demonstrate the potential for developing novel asymmetric routes to this target molecule.
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries is a well-established strategy for stereoselective synthesis. acs.org A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. libretexts.org
In the synthesis of enantiopure this compound derivatives, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key bond-forming step. For example, oxazolidinones, popularized by Evans, are widely used chiral auxiliaries that can be acylated and then subjected to stereoselective alkylation. tsijournals.com The steric hindrance provided by the substituents on the oxazolidinone ring directs the alkylation to one face of the enolate. researchgate.net
A plausible strategy for the synthesis of a chiral derivative of this compound would involve the following steps:
Attachment of a chiral auxiliary to a precursor containing the cyclopentanedione skeleton or a molecule that can be cyclized to form it.
A diastereoselective transformation, such as an alkylation or an aldol (B89426) reaction, to introduce a new stereocenter.
Removal of the chiral auxiliary to yield the enantiomerically enriched target molecule.
Functionalization of Precursor Molecules for Diketoester Formation
The synthesis of this compound often proceeds through the formation and subsequent functionalization of precursor molecules. A key strategy involves the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. masterorganicchemistry.comlibretexts.orgjk-sci.comorganic-chemistry.orgyoutube.com
The most direct precursor for the cyclopentanone ring of the target molecule is a derivative of adipic acid. The Dieckmann condensation of diethyl adipate, for instance, yields ethyl 2-oxocyclopentanecarboxylate. nih.gov This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide. nih.gov
To arrive at the desired 2,5-dioxo structure, one could envision two main pathways starting from readily available precursors:
Dieckmann Condensation of a β-Keto Diester: A hypothetical route would involve the Dieckmann condensation of diethyl 3-oxoadipate (B1233008). The intramolecular cyclization of this precursor would directly yield the this compound. However, the synthesis and stability of diethyl 3-oxoadipate present significant challenges.
Oxidation of a Mono-keto Precursor: A more practical approach involves the oxidation of the more accessible ethyl 2-oxocyclopentanecarboxylate at the C-5 position. Various oxidizing agents could potentially be employed for this transformation. For example, the oxidation of cyclic ketones to dicarboxylic acids using transition metal salts as catalysts has been reported, suggesting that controlled oxidation to the diketone may be achievable under specific conditions. bibliotekanauki.pl
The functionalization of existing cyclopentane-1,3-diones is another viable strategy. researchgate.netmdpi.com These symmetrical diketones can be subjected to various reactions to introduce the desired ester functionality. For example, carboxylation of the enolate of cyclopentane-1,3-dione with a suitable electrophile could provide a direct route to the target molecule.
The following table summarizes some of the key precursor molecules and their potential transformations leading to this compound.
| Precursor Molecule | Transformation | Reagents and Conditions | Product |
| Diethyl Adipate | Dieckmann Condensation | NaOEt, Toluene, Reflux | Ethyl 2-oxocyclopentanecarboxylate |
| Ethyl 2-oxocyclopentanecarboxylate | Oxidation | e.g., SeO₂, Mn(OAc)₂/O₂ | This compound |
| Cyclopentane-1,3-dione | Carboxylation | Base, CO₂ or other electrophile | This compound |
This table presents plausible synthetic routes based on established chemical principles; specific reaction conditions may require further optimization.
Reaction Mechanisms and Chemical Transformations of Ethyl 2,5 Dioxocyclopentanecarboxylate
Enolization and Tautomeric Equilibria in β-Diketones and β-Keto Esters
Like other compounds containing a 1,3-dicarbonyl motif, Ethyl 2,5-dioxocyclopentanecarboxylate exists as a dynamic equilibrium between its keto and enol tautomeric forms. libretexts.orgjove.com Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton and the shifting of a double bond. researchgate.net For simple ketones, the equilibrium heavily favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.orgjove.com
However, in β-dicarbonyl systems such as this compound, the enol form can be significantly stabilized. This stabilization arises from two primary electronic effects: conjugation of the newly formed C=C double bond with the remaining carbonyl group, and the formation of a stable six-membered pseudo-aromatic ring via a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. nih.gov The position of this equilibrium is sensitive to various factors, including the solvent, temperature, and the electronic nature of substituents. Studies on analogous β-keto esters show that the enol form is generally more favored in non-polar solvents, which cannot disrupt the internal hydrogen bonding, while the keto form may be more prevalent in polar, protic solvents. researchgate.net
The presence of the electron-withdrawing ester group generally makes enol formation less favorable compared to a simple β-diketone, but the cyclic nature of the molecule imposes conformational constraints that also influence the equilibrium. jove.com
Table 1: Comparison of Keto and Enol Tautomers
| Feature | Keto Tautomer | Enol Tautomer |
|---|---|---|
| Structure | Contains two distinct ketone (C=O) groups and an ester. | Contains a hydroxyl (-OH) group, a C=C double bond, a ketone, and an ester. |
| Key Bonds | Two C=O double bonds. | One C=C double bond, one C=O double bond. |
| Hybridization of α-Carbon | sp³ | sp² |
| Stabilization | Inherent strength of the C=O bond. | Conjugation between C=C and C=O bonds; Intramolecular hydrogen bonding. |
| Nucleophilicity | Carbonyl carbons are electrophilic. | The C=C double bond is nucleophilic. jove.com |
Nucleophilic Addition Reactions at Carbonyl Centers
The carbonyl carbons in this compound are sp² hybridized and highly electrophilic due to the polarization of the C=O double bond, where the oxygen atom carries a partial negative charge and the carbon atom a partial positive charge. youtube.comyoutube.com This makes them susceptible to attack by a wide range of nucleophiles. The general mechanism involves the nucleophile attacking the electrophilic carbonyl carbon, which breaks the C=O pi bond and pushes electrons onto the oxygen, forming a tetrahedral alkoxide intermediate. youtube.comjove.com This intermediate is then typically protonated in a subsequent step to yield an alcohol.
Reactions with carbon-based nucleophiles are fundamental for forming new carbon-carbon bonds. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful carbon nucleophiles. They readily add to one or both of the ketone functionalities of this compound. The reaction is generally irreversible due to the high basicity of the nucleophile. youtube.com The initial product is a tertiary alcohol (after acidic workup). The specific ketone that is attacked can sometimes be controlled by the reaction conditions and the steric bulk of the nucleophile.
This compound reacts with a variety of nucleophiles containing nitrogen, oxygen, or sulfur.
Oxygen Nucleophiles: The most common reactions involve hydride reagents and alcohols.
Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or milder ones like Sodium Borohydride (B1222165) (NaBH₄) act as a source of hydride ions (H⁻). The hydride nucleophile attacks the carbonyl carbons to reduce the ketones to secondary alcohols, forming the corresponding diol. The ester group can also be reduced by strong hydrides like LiAlH₄.
Acetal (B89532)/Ketal Formation: In the presence of an acid catalyst, alcohols can add reversibly to the ketone groups. The addition of one equivalent of alcohol forms a hemiacetal (or hemiketal), while a second equivalent leads to the formation of a stable acetal (or ketal). jove.com This reaction is often used to protect one or both ketone groups during subsequent chemical transformations.
Nitrogen Nucleophiles: Primary amines (R-NH₂) and their derivatives react with the ketones to form imines (Schiff bases), which are compounds containing a C=N double bond. jove.com This reaction typically requires mild acid catalysis and involves the elimination of a water molecule from an intermediate carbinolamine.
Sulfur Nucleophiles: Thiols (R-SH) can react in a similar fashion to alcohols, adding to the carbonyl groups to form thioacetals (or thioketals). These are particularly useful synthetic intermediates.
Electrophilic Substitution Reactions at the α-Carbons
The carbon atom situated between the two ketone groups (the C4-position) is flanked by two powerful electron-withdrawing carbonyls. This structural arrangement makes the hydrogens attached to this carbon (α-hydrogens) exceptionally acidic (pKa ≈ 9-11), far more so than α-hydrogens of a simple ketone. Treatment with a suitable base, such as sodium ethoxide, readily removes one of these protons to generate a highly stabilized, nucleophilic enolate ion. jove.comjove.com This enolate is the key intermediate for a range of substitution reactions at the α-carbon.
Alkylation: The enolate of this compound can act as a potent nucleophile in Sₙ2 reactions with alkyl halides. jove.com The enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-carbon bond at the α-position. jove.com This is a powerful method for introducing alkyl chains onto the cyclopentane (B165970) ring. The reaction is most efficient with primary or methyl halides, as secondary and tertiary halides are more prone to undergoing elimination side reactions. youtube.com
Acylation: In a similar manner, the enolate can attack the electrophilic carbonyl carbon of an acyl halide or acid anhydride. researchgate.netorganicreactions.org This reaction results in the introduction of an acyl group at the α-position, yielding a more complex β-dicarbonyl compound. This transformation is a carbon-carbon bond-forming reaction that expands the molecular framework. organicreactions.org
Table 2: General Scheme for α-Substitution
| Step | Description | Reactants | Intermediate/Product |
|---|---|---|---|
| 1. Enolate Formation | Deprotonation of the acidic α-hydrogen using a base. | This compound, Base (e.g., NaOEt, LDA) | Nucleophilic Enolate Ion |
| 2. Nucleophilic Attack | The enolate attacks an electrophile (e.g., alkyl halide, acyl halide). | Enolate, Electrophile (R-X, RCO-X) | Alkylated or Acylated Product |
The α-position of this compound can be readily halogenated with chlorine (Cl₂), bromine (Br₂), or iodine (I₂). The mechanism can proceed through two distinct pathways depending on the pH of the reaction medium.
Acid-Catalyzed Halogenation: Under acidic conditions, the reaction proceeds via the enol intermediate. The carbonyl oxygen is first protonated, and a subsequent deprotonation at the α-carbon forms the enol. jove.comlibretexts.org The electron-rich C=C double bond of the enol then acts as the nucleophile, attacking the electrophilic halogen molecule. libretexts.org A key feature of the acid-catalyzed mechanism is that it typically results in selective mono-halogenation. The introduction of the first electron-withdrawing halogen atom destabilizes the transition state for further enolization, thus preventing overreaction. jove.compearson.com
Base-Promoted Halogenation: In the presence of a base, halogenation occurs via the enolate intermediate. libretexts.org The base first generates the enolate, which then attacks the halogen. Unlike the acid-catalyzed route, base-promoted halogenation is often difficult to stop at the mono-halogenated stage. The electron-withdrawing halogen on the α-carbon makes the remaining α-hydrogen even more acidic, leading to faster subsequent deprotonation and halogenation, often resulting in poly-halogenated products. libretexts.org
Oxidation and Reduction Pathways
The carbonyl groups of this compound are key to its reactivity, allowing for a range of oxidation and reduction reactions.
Selective Reduction of Ketone Moieties
The selective reduction of one or both ketone groups in this compound can lead to the formation of valuable hydroxy-keto or diol derivatives. The choice of reducing agent and reaction conditions is crucial for achieving the desired level of reduction and stereoselectivity. While specific studies on the selective reduction of this compound are not extensively documented, the reactivity of analogous 1,3-diones provides insight into potential pathways.
Common reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be employed. Generally, NaBH₄ is a milder reducing agent and may allow for more selective reduction of one ketone group, particularly if there is a difference in steric hindrance between the two carbonyls. LiAlH₄ is a much stronger reducing agent and would likely reduce both ketones and the ester group to the corresponding triol. harvard.edu
For more controlled reductions, specialized reagents and catalytic hydrogenation methods are often necessary. For instance, catalytic hydrogenation of cyclic 1,3-diones to their corresponding 1,3-diols has been achieved using heterogeneous catalysts. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction.
Table 1: Potential Reagents for Selective Reduction
| Reagent | Potential Product(s) | Remarks |
| Sodium Borohydride (NaBH₄) | Ethyl 2-hydroxy-5-oxocyclopentanecarboxylate, Ethyl 2,5-dihydroxycyclopentanecarboxylate | Milder reducing agent; selectivity may be possible under controlled conditions. |
| Lithium Aluminum Hydride (LiAlH₄) | 2,5-Dihydroxy-1-(hydroxymethyl)cyclopentane | Strong reducing agent; likely reduces both ketones and the ester. |
| Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ru) | Ethyl 2,5-dihydroxycyclopentanecarboxylate | Can provide good yields and stereoselectivity depending on the catalyst and conditions. |
Oxidation Reactions to Generate Higher Oxidation States
Oxidation of this compound can lead to the formation of compounds with higher oxidation states, such as dicarboxylic acids through oxidative cleavage of the ring. While specific research on the direct oxidation of this compound is limited, the oxidation of similar cyclic ketones and β-keto esters suggests potential pathways.
Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) could potentially lead to the cleavage of the cyclopentane ring, yielding dicarboxylic acid derivatives. The reaction of cyclic β-keto esters with lead tetraacetate has been shown to result in ring-expansion or ring-cleavage depending on the solvent used. rsc.org In dichloromethane, ring-expansion was observed for 5-membered ring ketones, while in methanol, ring-cleavage occurred. rsc.org
Ring-Opening and Ring-Contraction/Expansion Reactions
The cyclic structure of this compound can be manipulated through various ring-opening, contraction, and expansion reactions, providing access to a diverse range of molecular scaffolds.
Ring-opening can be achieved under certain oxidative conditions as mentioned previously. rsc.org Additionally, cationic ring-opening polymerization of related cyclic compounds like 2-oxazolines has been studied, suggesting that under specific catalytic conditions, the cyclopentane ring could potentially be opened. researchgate.net
Ring-contraction can be a consequence of certain rearrangements. A notable example is the Favorskii rearrangement, which occurs in α-halo ketones in the presence of a base, leading to ring contraction. libretexts.org For this to occur with this compound, a halogen atom would first need to be introduced at the α-position to one of the ketone groups. The subsequent treatment with a base, such as an alkoxide, would then induce the rearrangement to form a cyclopropanone (B1606653) intermediate, which would then open to yield a ring-contracted product, such as a cyclobutanecarboxylic acid derivative. nih.gov
Ring-expansion of cyclic ketones can be achieved through various methods, often involving the formation of a carbocation adjacent to the ring, which then rearranges. masterorganicchemistry.comyoutube.com For instance, the reaction of cyclic β-keto esters with certain reagents under specific conditions can lead to ring-expanded products. rsc.org
Decarboxylation Mechanisms
The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid. As a β-keto acid, this intermediate is susceptible to decarboxylation upon heating. The mechanism of decarboxylation of β-keto acids typically proceeds through a cyclic, six-membered transition state in a pericyclic reaction, leading to the loss of carbon dioxide and the formation of an enol intermediate, which then tautomerizes to the more stable ketone. libretexts.org This process is a key step in reactions like the acetoacetic ester synthesis. masterorganicchemistry.com
Hydrolysis: this compound is treated with acid or base and water to hydrolyze the ester to a carboxylic acid, forming 2,5-dioxocyclopentanecarboxylic acid.
Decarboxylation: Upon heating, the β-keto acid undergoes decarboxylation to yield 1,3-cyclopentanedione (B128120).
Pericyclic Reactions and Rearrangements
Beyond the decarboxylation mechanism, this compound and its derivatives can potentially participate in other pericyclic reactions, although specific examples are not widely reported. The enol form of this β-dicarbonyl compound possesses a conjugated π-system that could, in principle, act as a diene or dienophile in cycloaddition reactions under appropriate conditions.
As mentioned earlier, the Favorskii rearrangement is a key rearrangement reaction for α-halogenated derivatives of this compound, leading to ring contraction. libretexts.orgnih.gov Other rearrangements common to ketones and esters could also be envisaged under specific catalytic or photochemical conditions.
Applications in Organic Synthesis and Materials Science
Ethyl 2,5-dioxocyclopentanecarboxylate as a Versatile Synthetic Intermediate
The reactivity of this compound is dominated by the presence of two ketone carbonyl groups and an ester functionality on a cyclopentane (B165970) framework. The methylene (B1212753) group positioned between the two carbonyls is particularly acidic and can be readily deprotonated to form an enolate, which is a key reactive species in numerous carbon-carbon bond-forming reactions.
The 1,4-dicarbonyl motif embedded in this compound is a classical precursor for the synthesis of five-membered heterocyclic rings through condensation reactions.
One of the most prominent applications is the Paal-Knorr synthesis , which provides a straightforward route to substituted pyrroles and furans. researchgate.netwikipedia.org The reaction of this compound with primary amines or ammonia (B1221849) under acidic or neutral conditions leads to the formation of pyrrole (B145914) derivatives, while treatment with a strong acid catalyst promotes cyclization and dehydration to yield furan (B31954) rings. organic-chemistry.orgalfa-chemistry.comorganic-chemistry.org The versatility of the Paal-Knorr synthesis allows for the introduction of a wide range of substituents on the resulting heterocyclic ring, depending on the chosen amine. researchgate.net
Furthermore, the active methylene group of the cyclopentanedione ring can participate in Knoevenagel condensations with aldehydes and ketones. wikipedia.org This reaction, typically catalyzed by a weak base, results in the formation of an α,β-unsaturated system, which can then undergo further transformations to construct more complex heterocyclic structures. nih.govmdpi.comrsc.orgthermofisher.com
The cyclopentane ring itself can serve as a scaffold for the construction of more elaborate carbocyclic systems. The carbonyl groups can be involved in intramolecular aldol (B89426) reactions or serve as handles for ring expansion or annulation strategies, providing access to a variety of polycyclic carbon frameworks.
| Heterocyclic System | Reaction Type | Reagents | Reference(s) |
| Substituted Pyrroles | Paal-Knorr Synthesis | Primary Amines (R-NH₂), Ammonia (NH₃) | researchgate.netorganic-chemistry.orgresearchgate.net |
| Substituted Furans | Paal-Knorr Synthesis | Acid Catalyst (e.g., H₂SO₄, P₂O₅) | wikipedia.orgorganic-chemistry.orgalfa-chemistry.com |
| Fused Heterocycles | Knoevenagel Condensation | Aldehydes/Ketones, followed by cyclization | wikipedia.orgnih.govthermofisher.com |
The cyclopentane ring is a core structural motif in a multitude of biologically active natural products, most notably the prostaglandins (B1171923). The landmark total syntheses of prostaglandins by E.J. Corey and his group often utilized functionalized cyclopentane precursors. nih.govnih.gov this compound represents a valuable starting point for the synthesis of such complex molecules, as its functional groups allow for the stereocontrolled introduction of the requisite side chains. researchgate.netnih.gov
Another class of natural products featuring a linearly fused tricyclopentanoid ring system is the hirsutanes. The total synthesis of hirsutene, the parent hydrocarbon of this family, relies on the construction of a cyclopentane core that is subsequently elaborated. The dicarbonyl functionality in this compound provides a handle for annulation reactions that could be applied to the synthesis of such triquinane skeletons.
Chiral ligands are indispensable in modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The rigid cyclopentane backbone of this compound can be exploited to create a well-defined chiral environment.
The two ketone functionalities can be stereoselectively reduced to the corresponding diol. This chiral diol can then be converted into a variety of ligands, such as chiral phosphines, which are widely used in transition-metal-catalyzed reactions. For instance, the diol can be transformed into a cyclic sulfate (B86663) or a dimesylate, which can then be reacted with a phosphide (B1233454) source to generate chiral bisphosphine ligands.
These ligands, in turn, can be complexed with transition metals like rhodium, ruthenium, or iridium to form highly effective catalysts for asymmetric hydrogenation and other transformations. The development of such catalysts is crucial for the efficient and environmentally friendly production of chiral pharmaceuticals and fine chemicals. wikipedia.org
Derivatization to Access Diverse Chemical Structures
The multiple functional groups on this compound allow for a rich derivatization chemistry, leading to a wide range of complex molecular architectures.
The cyclopentanedione moiety is an excellent platform for the construction of fused ring systems. A classic strategy is the Robinson annulation, which involves a Michael addition of the enolate of this compound to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form a new six-membered ring fused to the original cyclopentane ring. Tandem reactions, where multiple bonds are formed in a single synthetic operation, provide an efficient means to build molecular complexity, and this starting material is well-suited for such strategies. nih.gov
Bridged ring systems can be accessed through cycloaddition reactions. For example, a derivative of this compound could be converted into a cyclopentadienone, which can then act as a diene in a Diels-Alder reaction with a suitable dienophile to form a bicyclo[2.2.1]heptane (norbornane) derivative. pearson.comnih.gov Alternatively, the introduction of two alkenyl side chains onto the cyclopentane ring, followed by a ring-closing metathesis reaction, can also lead to the formation of bridged bicyclic structures.
Spirocyclic compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. This compound can serve as a precursor to spirocyclic systems.
One approach involves the double alkylation of the active methylene group between the two carbonyls with a di-electrophile. A more common strategy is the reaction of the dicarbonyl moiety with other bifunctional reagents. For example, condensation with isatin (B1672199) derivatives can lead to the formation of spiro[cyclopentane-3,3'-oxindole] structures, which are privileged scaffolds in drug discovery. nih.govnih.govresearchgate.net The synthesis of spiro-oxindoles is a particularly active area of research. nih.gov
| Spirocyclic System | Synthetic Strategy | Key Reagents | Reference(s) |
| Spiro[cyclopentane-1,X'-heterocycle] | Double alkylation of the α-carbon | Dihaloalkanes, etc. | |
| Spiro[cyclopentane-3,3'-oxindole] | Condensation reaction | Isatin derivatives | nih.govresearchgate.net |
| Spiro[dihydrofuran-2,3'-oxindoles] | Formal [4+1] annulation | Diazooxindoles | organic-chemistry.org |
Potential Applications in Polymer Chemistry and Advanced Materials
The unique structure of this compound, featuring a cyclic diketone and an ester functional group, presents intriguing possibilities for its use in polymer chemistry and the development of advanced materials. Its reactivity allows it to serve as a versatile monomer for creating polymers with tailored functionalities and as a structural scaffold for materials with specific electronic properties.
Functional polymers, which have specific chemical groups on their repeating units, are of significant interest for a wide range of applications. This compound is a promising candidate as a monomer for synthesizing such polymers. The presence of the ethyl ester group and two carbonyl functionalities on the cyclopentane ring allows for the introduction of specific properties into a polymer backbone.
Research into the polymerization of related functionalized cyclic monomers, such as ester-functionalized cyclopentenes, has demonstrated the viability of creating functional polyolefins. rsc.org One of the key methods for polymerizing such cyclic monomers is Ring-Opening Metathesis Polymerization (ROMP). rsc.orgresearchgate.net In studies using alkoxycarbonyl cyclopentene (B43876), ruthenium-based catalysts have successfully produced high molecular weight polymers with controlled incorporation of the functional monomer. rsc.org The resulting polymers contain pendent ester groups which can be subsequently hydrolyzed to carboxylic acid groups, yielding polyolefins with regularly distributed functional pendants. rsc.org
This established methodology suggests that this compound could be similarly employed. The dicarbonyl groups would be expected to increase the polarity and potentially the thermal stability of the resulting polymer, while the ester group provides a site for post-polymerization modification. This could lead to the creation of novel polyester (B1180765) or polyketone materials with tunable properties, such as adhesion, solubility, or degradability. The polymerization of cyclopentene itself can proceed through either ring-opening to produce polypentenamers or by opening the double bond to create a polymer with enchained cyclopentane rings. researchgate.net The specific pathway and resulting polymer architecture would depend on the chosen catalyst and reaction conditions.
Table 1: Polymerization Data for Related Functional Cyclopentene Monomers
| Monomer | Polymerization Method | Catalyst Type | Key Polymer Feature | Reference |
|---|---|---|---|---|
| Alkoxycarbonyl cyclopentene | Ring-Opening Metathesis Polymerization (ROMP) | Ruthenium-based | Pendent ester groups, convertible to carboxyl groups. | rsc.org |
| Cyclopentene (CP) with Divinylbenzene (DVB) | ROMP with Chain Transfer Agent (CTA) | Molybdenum-based (Schrock) | Single styryl end-group functionalization. | acs.org |
| Cyclopentene | Ziegler and/or Cationic Catalysis | Ziegler / Cationic | Partially crystalline polypentenamers. | researchgate.net |
In the field of advanced materials, molecular design is crucial for developing organic optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The performance of these devices relies heavily on the electronic properties of the organic molecules used, which often consist of electron-rich and electron-poor components linked by a π-conjugated system. mdpi.com
Thiophene and its fused-ring derivatives, such as thieno[3,2-b]thiophene, are extensively used as building blocks for these materials. mdpi.comthieme-connect.com Their electron-rich, planar nature facilitates π-conjugation and charge transport, making them excellent semiconductors, light-harvesters, and electroluminescent materials. mdpi.comrsc.org These thiophene-based scaffolds can act as electron-donor units or as π-linkers that mediate intramolecular charge transfer between donor and acceptor moieties within a molecule. mdpi.comrsc.org
Generalizing from this principle, the cyclopentanone (B42830) ring of this compound can be envisioned as a potential scaffold for optoelectronic materials. While the saturated cyclopentane ring itself is not π-conjugated, it can serve as a rigid framework. More importantly, derivatives of this scaffold, particularly those incorporating exocyclic double bonds, can create conjugated systems with unique electronic properties. For example, 2,5-bis(benzylidene)cyclopentanone derivatives, which possess a D-π-A-π-D (Donor-π-Acceptor-π-Donor) structure, have been investigated as photoinitiators for two-photon polymerization. mdpi.comresearchgate.net In these molecules, the cyclopentanone core acts as an electron-withdrawing acceptor (A) group. mdpi.com
By analogy, the dicarbonyl core of this compound could serve a similar electron-accepting function. This is a key feature in designing materials for n-type semiconductors, which require electron-deficient conjugated polymers. Soluble poly(fluorenone), which contains a ketone in its conjugated backbone, is one such polymer with a high electron affinity. rsc.orgacs.org The synthesis of polymers containing cyclopentanone structures, such as 2,7-poly(9-fluorenone), has been explored for use in light-emitting diodes. google.com Therefore, by strategically designing polymers or small molecules that incorporate the dioxocyclopentane core into a larger conjugated system, it may be possible to develop novel materials for optoelectronics. The electron-withdrawing nature of the two carbonyl groups could be harnessed to tune the HOMO/LUMO energy levels, a critical parameter for optimizing device performance. rsc.org
Table 2: Comparison of Scaffolds for Optoelectronic Applications
| Scaffold Type | Core Structure | Key Electronic Feature | Potential Application | Reference |
|---|---|---|---|---|
| Thiophene-based | Thiophene, Thienothiophene | Electron-rich, π-conjugated, planar. | p-type semiconductors, OLEDs, OPVs. | mdpi.comacs.org |
| Fluorenone-based | Fluorenone | Electron-deficient, conjugated ketone. | n-type semiconductors, electron-transport layers. | rsc.orgacs.org |
| Cyclopentanone-based (derived) | Bis(benzylidene)cyclopentanone | Electron-withdrawing core (Acceptor). | Two-photon absorption, photoinitiators. | mdpi.com |
| Dioxocyclopentane-based (proposed) | 2,5-Dioxocyclopentane | Strongly electron-withdrawing core. | Potential for n-type materials, tuning energy levels. |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For ethyl 2,5-dioxocyclopentanecarboxylate, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a full structural assignment.
Detailed Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Analysis
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the ethyl group and the protons on the cyclopentane (B165970) ring. The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH2-) coupled to the methyl protons, and a triplet for the methyl protons (-CH3) coupled to the methylene protons. The protons on the five-membered ring would likely exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal signals for each unique carbon atom in the molecule. Key resonances would include those for the two ketone carbonyl carbons, the ester carbonyl carbon, the carbons of the ethyl group, and the carbons of the cyclopentane ring. The chemical shifts of the carbonyl carbons would be in the characteristic downfield region.
Predicted NMR Data for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ethyl -CH3 | ~1.2 | ~14 |
| Ethyl -CH2- | ~4.1 | ~61 |
| Ester C=O | - | ~170 |
| Ring C=O | - | ~200-210 |
| Ring -CH- | Variable | Variable |
| Ring -CH2- | Variable | Variable |
Note: The predicted values are estimates and can vary based on the solvent and other experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
To unambiguously assign the predicted signals and confirm the molecular structure, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling relationships. mdpi.com For this compound, COSY would show correlations between the ethyl group's methylene and methyl protons, as well as between adjacent, non-equivalent protons on the cyclopentane ring. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. mdpi.com It would be used to definitively link the proton signals of the ethyl group and the cyclopentane ring to their corresponding carbon signals. mdpi.com
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared spectroscopy probes the vibrational frequencies of chemical bonds within a molecule, providing a fingerprint of the functional groups present. While a specific spectrum for this compound is not available, the expected characteristic absorption bands can be predicted. The analysis of these vibrational modes is often aided by computational methods. nih.govresearchgate.net
Predicted IR Absorption Bands for this compound:
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |
| C=O (Ketone) | 1750-1730 | Stretching |
| C=O (Ester) | 1735-1715 | Stretching |
| C-O (Ester) | 1300-1000 | Stretching |
| C-H (sp³) | 3000-2850 | Stretching |
The presence of two distinct carbonyl environments (ketone and ester) might lead to overlapping or broadened absorption bands in the carbonyl region of the spectrum.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. For this compound (C₈H₁₀O₄), the theoretical exact mass can be calculated.
Theoretical Exact Mass for this compound:
| Ion | Formula | Theoretical Exact Mass |
| [M+H]⁺ | C₈H₁₁O₄⁺ | 171.0652 |
| [M+Na]⁺ | C₈H₁₀O₄Na⁺ | 193.0471 |
Experimental HRMS data that closely matches these theoretical values would provide strong evidence for the compound's elemental composition.
Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment
This compound possesses a chiral center at the carbon bearing the ester group. Vibrational Circular Dichroism (VCD) is a spectroscopic technique that can determine the absolute configuration (R or S) of chiral molecules in solution. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with quantum chemical predictions for each enantiomer, the absolute stereochemistry can be assigned. This technique would be particularly valuable for characterizing enantiomerically pure samples of this compound.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of Ethyl 2,5-dioxocyclopentanecarboxylate. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn dictates its structure and reactivity.
Density Functional Theory (DFT) is a workhorse of computational chemistry used to elucidate complex reaction mechanisms. For a molecule like this compound, which contains multiple reactive sites (two carbonyl groups, an ester, and acidic α-hydrogens), DFT can map out the potential energy surfaces for various transformations.
Researchers use DFT to:
Identify Intermediates and Transition States: By locating energy minima (reactants, intermediates, products) and first-order saddle points (transition states) on the potential energy surface, the entire pathway of a reaction can be charted.
Calculate Activation Energies: The energy difference between a reactant and a transition state, known as the activation energy or barrier, determines the reaction rate. DFT calculations can predict these barriers, explaining why certain reactions are fast or slow. For instance, in an alkylation reaction, DFT could compare the energy barriers for C-alkylation versus O-alkylation of the enolate, predicting the likely outcome.
Model Catalysis: In a catalyzed reaction, such as the acid-catalyzed esterification to form the compound, DFT can model the interaction of the catalyst with the substrate. nih.gov Calculations can show how the catalyst lowers the activation energy of the rate-determining step, for example, by protonating a carbonyl oxygen to make the carbon more electrophilic. nih.gov
A typical DFT study on a reaction involving this compound would investigate the mechanism of a base-catalyzed alkylation. The study would calculate the energies of the starting materials, the enolate intermediate, the transition state for the nucleophilic attack on an alkyl halide, and the final product.
DFT can accurately predict spectroscopic parameters, which is invaluable for structure confirmation and for distinguishing between different isomers or tautomers in a sample.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used with a DFT functional like B3LYP, is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ). rsc.org By calculating the ¹H and ¹³C NMR spectra for all possible tautomers and conformers of this compound, one can compare the predicted spectra to experimental data to identify the dominant species in solution. nih.govmdpi.com The comparison of calculated and experimental shifts has proven highly effective for assigning the correct structure to regioisomers, tautomers, and protonation states. rsc.org
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy. These calculations help in assigning the peaks in an experimental IR spectrum. For this compound, this would be particularly useful for identifying the characteristic C=O stretching frequencies of the ketone and ester groups and observing how they shift upon enolization and hydrogen bonding.
Below is an illustrative table of how calculated NMR data might be presented to distinguish between the diketo and enol forms.
Illustrative Calculated ¹³C NMR Chemical Shifts (ppm) for Tautomers
Note: These are hypothetical values based on typical shifts for β-dicarbonyl compounds, calculated at the B3LYP/6-31G(d) level, to demonstrate the utility of the method. Actual experimental or calculated values may differ.
| Carbon Atom | Diketo Form | Enol Form (enol at C5) | Expected Change |
|---|---|---|---|
| C1 (Ester C=O) | 172.0 | 171.5 | Slight Upfield Shift |
| C2 (Ketone C=O) | 205.0 | 206.0 | Slight Downfield Shift |
| C3 | 45.0 | 40.0 | Upfield Shift |
| C4 | 48.0 | 105.0 | Significant Downfield Shift (sp³ to sp²) |
| C5 (Ketone C=O / Enol C-OH) | 204.0 | 185.0 | Significant Upfield Shift (C=O to C-OH) |
Conformational Analysis and Tautomer Stability Studies
This compound can exist in several forms due to the rotation of the ethyl ester group and, more importantly, keto-enol tautomerism. The core cyclopentane-1,3-dione structure is known to favor the enol form. wikipedia.org
Computational studies on cyclopentane-1,3-dione have shown that the enol tautomer is more stable than the diketo form by approximately 1-3 kcal/mol. wikipedia.org This preference is attributed to the formation of a conjugated π-system. DFT calculations, exploring the effects of ring size and solvent, have revealed that the stability of the enol form is a key characteristic of β-cyclodiones. wikipedia.org
For this compound, theoretical studies would focus on:
Tautomeric Equilibrium: Calculating the relative energies of the diketo form versus the two possible enol forms (enolization towards C4 or C1). The results would predict the dominant tautomer in the gas phase.
Conformational Isomerism: For each tautomer, rotation around the C-C and C-O single bonds of the ethyl ester side chain leads to different conformers. Quantum chemical calculations can identify the lowest energy conformers.
Solvent Effects: The stability of tautomers and conformers can change dramatically in solution. Using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules, calculations can predict how the equilibrium shifts in different solvents. For example, polar solvents might stabilize the more polar diketo form, while intramolecular hydrogen bonding in an enol form could be favored in nonpolar solvents.
Relative Energies of Cyclopentane-1,3-dione Tautomers (Illustrative Data)
Data adapted from DFT studies on the parent ring system, which informs the expected behavior of its derivatives. wikipedia.org Energies are relative to the most stable form.
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |
|---|---|---|
| Enol Form | 0.00 | 0.00 |
| Diketo Form | +2.1 | +1.5 |
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior
While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms over time by solving Newton's equations of motion, providing a "movie" of the molecule's behavior in a realistic environment. acs.org
For this compound, MD simulations would be used to:
Analyze Solvation: Explicitly model the interactions between the solute and hundreds or thousands of solvent molecules (e.g., water). This can reveal detailed information about hydrogen bonding between the carbonyl/enol groups and the solvent.
Study Conformational Dynamics: Observe the transitions between different conformations of the ethyl ester chain in real-time, determining the flexibility of the molecule and the lifetimes of different states.
Simulate Aggregation: At higher concentrations, MD can be used to investigate whether molecules of this compound tend to self-associate or form aggregates in solution, a phenomenon that can be driven by hydrophobic interactions or intermolecular hydrogen bonding. nih.gov
Prediction of Selectivity in Catalyzed Reactions
A key goal of computational chemistry is to predict the outcome of reactions, especially their selectivity (regio-, chemo-, or stereoselectivity). For this compound, this is relevant for reactions like Michael additions or aldol (B89426) condensations where multiple products are possible.
Computational approaches to predicting selectivity include:
Transition State Energy Comparison (DFT): In a reaction with two possible pathways (e.g., leading to a cis or trans product), DFT can be used to calculate the activation energy for each path. According to transition state theory, the pathway with the lower energy barrier will be faster and thus yield the major product. This method has been used to explain and predict stereoselectivities in reactions like the Diels-Alder cycloaddition. chemrxiv.org
Docking and MD in Biocatalysis: If an enzyme is used to catalyze a reaction, a combination of molecular docking and MD simulations can predict selectivity. nih.gov The substrate is first "docked" into the enzyme's active site. Then, MD simulations are run to sample the binding conformations. The prevalence of "near-attack conformations"—geometries where the reacting atoms are perfectly positioned for the reaction to occur—for one stereochemical outcome over another can be used to quantitatively predict enantioselectivity. nih.gov
Structure-Activity Relationship Modeling (from a mechanistic perspective, not biological activity)
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between a molecule's structural properties and its activity. While often used for biological activity, the same principles can be applied to chemical reactivity from a mechanistic standpoint. nih.gov
In this context, the "activity" would be a measure of chemical reactivity, such as the rate constant or yield of a specific reaction. The "structure" is represented by computed molecular descriptors. A mechanistic QSAR model for a series of substituted cyclopentanedione derivatives could correlate reactivity in a Michael addition with descriptors such as:
Electronic Descriptors: The calculated partial atomic charge on a carbonyl carbon (related to its electrophilicity) or the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
Steric Descriptors: Molecular volume or surface area, which can quantify steric hindrance around the reaction center.
By building a model that shows, for example, that a more positive partial charge on a carbon atom leads to a faster reaction, the QSAR analysis provides a quantitative, mechanistic understanding of the reaction. This moves beyond simple prediction to offer genuine insight into the underlying electronic factors controlling the chemical transformation. nih.gov
Green Chemistry Principles in the Synthesis and Application of Ethyl 2,5 Dioxocyclopentanecarboxylate
Atom Economy Maximization in Synthetic Routes
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com The ideal reaction would have a 100% atom economy. primescholars.com
The Dieckmann condensation of diethyl adipate (B1204190) to form Ethyl 2,5-dioxocyclopentanecarboxylate is an example of a condensation reaction. organicchemistrytutor.com In this process, an ethanol (B145695) molecule is eliminated for every molecule of the cyclic product formed. While not perfectly atom-economical, it is generally more efficient than elimination or substitution reactions which can generate significant stoichiometric byproducts. primescholars.com
The atom economy can be calculated using the following formula:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For the synthesis of this compound from diethyl adipate, the reaction is as follows:
C₁₀H₁₈O₄ (Diethyl Adipate) → C₈H₁₀O₄ (this compound) + C₂H₅OH (Ethanol)
However, the reaction is driven to completion by a base, such as sodium ethoxide, which deprotonates the initial β-keto ester product. chemistrysteps.com This means the base is a stoichiometric reagent, not a catalyst, and must be included in the atom economy calculation. youtube.com The subsequent workup requires an acid (e.g., H₃O⁺) to protonate the enolate and yield the final product. alfa-chemistry.com
Table 1: Atom Economy Calculation for the Dieckmann Condensation
| Reactant | Formula | Molecular Weight ( g/mol ) | Atoms Incorporated into Product | Unutilized Atoms |
|---|---|---|---|---|
| Diethyl Adipate | C₁₀H₁₈O₄ | 202.25 | C₈H₁₀O₄ | C₂H₈O |
| Sodium Ethoxide | C₂H₅ONa | 68.05 | None | C₂H₅ONa |
| Total | 270.30 | |||
| Desired Product | C₈H₁₀O₄ | 170.16 |
| % Atom Economy | | 62.95% | | |
This calculation demonstrates that a significant portion of the reactant mass is not incorporated into the final product, highlighting an area for potential improvement through alternative synthetic design.
Solvent Selection and Minimization of Hazardous Solvents
The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. rsc.org Traditionally, Dieckmann condensations were performed in non-polar solvents like benzene (B151609) or toluene, or polar aprotic solvents such as dimethylformamide (DMF). alfa-chemistry.comchemicalforums.com Many of these are now classified as problematic or hazardous due to toxicity and environmental persistence. rsc.org
Modern approaches focus on using greener solvents. alfa-chemistry.com Polar aprotic solvents like tetrahydrofuran (B95107) (THF) are considered a better, though not ideal, choice. alfa-chemistry.comrsc.org The selection of a solvent can influence reaction outcomes by affecting the stability of the enolate intermediate. numberanalytics.com Research into greener alternatives is ongoing, with a push towards solvents like ethyl acetate, which has a better environmental, health, and safety profile. rsc.org Some Claisen condensations, a related intermolecular reaction, have been successfully performed under solvent-free conditions, suggesting a potential avenue for further greening the Dieckmann condensation. acs.org
Table 2: Comparison of Solvents for Dieckmann-Type Condensations
| Solvent | Classification | Rationale |
|---|---|---|
| Benzene | Highly Hazardous | Carcinogenic, environmentally persistent. rsc.org |
| Toluene | Problematic | Toxic, potential for environmental harm. alfa-chemistry.comrsc.org |
| Dimethylformamide (DMF) | Hazardous | Reproductive toxicity, high boiling point makes removal difficult. rsc.orgnumberanalytics.com |
| Tetrahydrofuran (THF) | Problematic/Usable | Forms explosive peroxides, but is a common and effective solvent. alfa-chemistry.comrsc.org |
Catalytic vs. Stoichiometric Reagent Utilization
A key goal of green chemistry is the use of catalytic reagents over stoichiometric ones. primescholars.com Catalysts are used in small amounts and are regenerated during the reaction cycle, reducing waste. The traditional Dieckmann condensation requires at least one full equivalent of a strong base, such as sodium ethoxide or potassium tert-butoxide. youtube.comnumberanalytics.com The base is consumed in the final, essentially irreversible step of deprotonating the cyclic β-keto ester product, which drives the reaction equilibrium towards the product. chemistrysteps.com Because the base is consumed, it is a reagent, not a catalyst.
Efforts to develop catalytic versions of this transformation are of significant interest.
Lewis Acid-Mediated Condensations : Methods using Lewis acids like titanium tetrachloride (TiCl₄) in the presence of an amine base have been developed for related Claisen condensations. kwansei.ac.jp These can offer advantages such as lower reaction temperatures and the use of less hazardous reagents compared to traditional strong bases. kwansei.ac.jp
Enzymatic Catalysis : Preliminary studies have explored the use of enzymes, such as Candida antarctica lipase (B570770) B (CAL-B), to perform ester cyclization. While yields may be lower and reaction times longer, enzymatic methods operate under mild, often solvent-free conditions, presenting a potentially very green alternative.
Energy Efficiency in Reaction Processes
Reducing energy consumption is another pillar of green chemistry. This involves designing reactions that can be run at ambient temperature and pressure. The traditional Dieckmann condensation often requires elevated temperatures (reflux) for extended periods to proceed to completion, sometimes as long as 8-10 hours. numberanalytics.com
Alternative energy sources and process intensification can improve energy efficiency.
Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times for condensation reactions, often from hours to minutes, leading to significant energy savings.
Catalyst Choice : The development of more active catalysts or reagents can lower the activation energy of the reaction, allowing it to proceed at lower temperatures. For instance, Ti-Dieckmann condensations can proceed at much lower temperatures (0-5 °C) compared to traditional base-mediated methods. kwansei.ac.jp
Waste Prevention and Minimization Strategies
Waste prevention is prioritized over waste treatment. In the synthesis of this compound, waste arises from several sources:
Byproducts : The primary byproduct is the alcohol eliminated during the condensation (ethanol). While ethanol is relatively benign, it still represents a loss of atoms from the starting material.
Spent Reagents : The stoichiometric base (e.g., sodium ethoxide) is converted into its conjugate acid (ethanol) and a salt (e.g., sodium chloride) during the acidic workup and neutralization. This adds to the waste stream.
Solvent Waste : As discussed, solvents are a major source of chemical waste. Minimizing solvent use, recycling solvents, or switching to greener alternatives are key strategies for waste prevention.
Strategies to minimize waste include improving atom economy, using catalytic reagents which reduce the amount of spent reagents, and adopting technologies like flow chemistry that can minimize byproduct formation. primescholars.com
Flow Chemistry and Continuous Processing for Enhanced Efficiency
Flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing for improving the efficiency and safety of chemical reactions. For the synthesis of related cyclic esters, continuous flow reactors have demonstrated marked improvements.
Key benefits include:
Enhanced Heat Transfer : Superior temperature control can lead to cleaner reactions with fewer thermal degradation byproducts.
Reduced Reaction Times : The high surface-area-to-volume ratio in flow reactors can significantly accelerate reaction rates.
Improved Safety : Handling smaller volumes of reactive materials at any given time reduces the risks associated with exothermic reactions or hazardous reagents.
Increased Yield and Purity : Precise control over reaction parameters often leads to higher yields and reduced byproduct formation.
Table 3: Comparison of Batch vs. Flow Processing for Base-Catalyzed Cyclization
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 8–10 hours | 2–3 hours |
| Yield | Up to 99% | ~95% |
| Byproduct Formation | 5–7% | <2% |
| Energy Consumption | High | Moderate |
Data adapted from a representative industrial process for a similar compound.
The adoption of flow chemistry for the synthesis of this compound represents a promising strategy for creating a more efficient, safer, and greener manufacturing process. numberanalytics.com
Future Research Directions and Perspectives
Development of Novel, Highly Efficient Synthetic Methodologies
The classical approach to synthesizing cyclic β-keto esters like ethyl 2,5-dioxocyclopentanecarboxylate is the Dieckmann condensation, an intramolecular reaction of diesters in the presence of a base. masterorganicchemistry.comwikipedia.org This reaction is particularly effective for forming stable five- and six-membered rings. numberanalytics.comlibretexts.orgpressbooks.pub
Future research will likely focus on developing more efficient and sustainable synthetic methodologies. One promising avenue is the development of "one-pot" synthesis methods. A patent for a related compound, ethyl 2-oxocyclopentylacetate, describes a one-pot process involving condensation, substitution, hydrolysis, and decarboxylation, followed by esterification. google.com This approach offers several advantages, including reduced production cycles, lower costs, and less waste generation, making it suitable for large-scale production. google.com
Further research could explore the use of novel catalysts and reaction conditions to improve the yield and selectivity of the Dieckmann condensation and similar cyclization reactions. The goal is to create more streamlined and atom-economical routes to this compound and its derivatives.
Exploration of Enantioselective Transformations
The creation of chiral molecules with high enantiomeric purity is a major focus in modern organic chemistry, particularly for applications in pharmaceuticals and materials science. Future research on this compound should include the exploration of enantioselective transformations to control the stereochemistry of its derivatives.
While specific enantioselective methods for this exact compound are not yet widely reported, research on related structures provides a strong foundation. For instance, organocatalytic enantioselective synthesis has been successfully applied to produce dihydroquinolines from α-ketoesters and cinnamaldehydes with high enantiomeric excess. nih.gov Additionally, methods for the enantioselective synthesis of ammonium (B1175870) cations have been developed, demonstrating the potential for creating chiral molecules from achiral precursors. youtube.com
Future work could involve adapting these and other enantioselective strategies, such as those using chiral catalysts or auxiliaries, to the synthesis of chiral derivatives of this compound. This would open up new possibilities for creating complex, stereochemically defined molecules.
Discovery of Unexpected Reactivity Patterns
The reactivity of cyclic β-keto esters is a rich area for exploration. These compounds can undergo a variety of reactions, including alkylation, acylation, and reactions with nucleophiles. researchgate.netnih.gov Future research should aim to uncover new and unexpected reactivity patterns for this compound.
Studies on similar cyclic β-keto esters have shown that they can undergo further oxidation with reagents like lead tetraacetate, leading to either ring-expansion or ring-cleavage products depending on the solvent used. rsc.org For example, five-membered ring ketones have been observed to undergo ring expansion in dichloromethane, while ring-cleavage occurs in methanol. rsc.org
Investigating the reactions of this compound with a wider range of electrophiles and nucleophiles could lead to the discovery of novel transformations. Quenching the enolates of cyclic β-keto esters with sulfenyl chlorides, for instance, produces α-sulfenylated products that can be further transformed into a variety of useful compounds. researchgate.net Exploring such reactions could expand the synthetic utility of this compound and lead to the creation of new molecular architectures.
Integration with Artificial Intelligence for Reaction Prediction and Optimization
Future research on this compound should leverage these powerful computational tools. AI models can be trained on vast databases of chemical reactions to predict the most promising synthetic pathways for this compound and its derivatives. youtube.com This can help chemists to identify synthesizable targets and design more efficient reaction sequences. nih.gov
Table 1: Applications of AI in Chemical Synthesis
| AI Application | Description | Potential Impact on this compound Research |
| Retrosynthetic Planning | AI algorithms suggest synthetic routes by working backward from the target molecule. nih.gov | Identification of novel and efficient synthetic pathways to the target compound and its derivatives. |
| Reaction Outcome Prediction | Machine learning models predict the products and yields of chemical reactions. iscientific.org | More accurate and reliable prediction of the outcomes of reactions involving the target compound. |
| Reaction Condition Optimization | AI tools recommend optimal reaction conditions, such as solvent, temperature, and catalysts. ibm.com | Improved reaction efficiency, selectivity, and sustainability in the synthesis of the target compound. |
| De Novo Molecular Design | Generative models propose new molecules with desired properties. | Design of novel derivatives of the target compound with specific functionalities for various applications. |
Advanced In Situ Spectroscopic Monitoring of Reactions
Real-time monitoring of chemical reactions provides valuable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. Advanced in situ spectroscopic techniques, such as Raman and Fourier-transform infrared (FTIR) spectroscopy, are powerful tools for achieving this.
The synthesis of this compound via the Dieckmann condensation is an ideal candidate for in situ monitoring. This intramolecular Claisen condensation involves the formation of an enolate intermediate and a cyclic β-keto ester product. masterorganicchemistry.comwikipedia.org By monitoring the reaction in real-time, researchers can gain a deeper understanding of the reaction mechanism and identify optimal conditions to maximize yield and minimize by-products.
Future research should focus on applying these advanced spectroscopic techniques to study the synthesis and subsequent reactions of this compound. This will enable the collection of high-quality kinetic data, which can be used to develop more accurate reaction models and further optimize synthetic processes.
Expansion into New Areas of Materials Science and Chemical Biology (excluding human trials/dosage)
The unique structure of this compound and its derivatives makes them promising candidates for applications in materials science and chemical biology.
Materials Science
Dicarboxylic acids and their esters are important monomers for the synthesis of polyesters. For example, 2,5-furandicarboxylate is used to produce bio-based polyesters like poly(ethylene 2,5-furandicarboxylate) (PEF), which is considered a sustainable alternative to PET. ncsu.eduresearchgate.net Similarly, 2,5-thiophenedicarboxylic acid is used to synthesize a new class of bio-based high-performance polymers. mdpi.com
Future research could explore the use of this compound and its derivatives as monomers for the synthesis of novel polymers. The presence of the cyclopentane (B165970) ring and ketone functionalities could impart unique thermal and mechanical properties to the resulting materials.
Chemical Biology
Cyclic dicarbonyl compounds have shown promise as chemical probes for studying biological processes. Derivatives of 1,3-cyclopentanedione (B128120) have been synthesized and used for the selective labeling of sulfenic acid in proteins, which is an important post-translational modification involved in cellular signaling. nih.govrsc.org
Furthermore, a redox-activatable chemical probe for the detection of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer, has been developed based on a similar core structure. nih.gov The carbocyclic analogue of 5-ethyl-2'-deoxyuridine, a compound with antiviral activity, also features a cyclopentane ring. nih.gov
These examples highlight the potential for developing derivatives of this compound as novel chemical probes and biologically active molecules for research purposes. Future studies could focus on synthesizing and evaluating a library of such derivatives to explore their potential applications in chemical biology.
Table 2: Potential Applications in Materials Science and Chemical Biology
| Field | Potential Application | Rationale |
| Materials Science | Monomer for novel polyesters | The cyclic and functionalized structure could lead to polymers with unique properties. |
| Chemical Biology | Chemical probes for protein labeling | The dicarbonyl moiety can react selectively with specific functional groups in proteins. nih.govrsc.org |
| Chemical Biology | Scaffolds for biologically active molecules | The cyclopentane core is present in various bioactive compounds. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
